5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole
描述
This compound features a hybrid heterocyclic scaffold comprising a 1,2,4-triazole ring linked to a 6-methylimidazo[2,1-b]thiazole moiety. The 1,2,4-triazole is substituted at position 3 with a 4-chlorobenzylthio group and at position 4 with a methyl group. The methyl group on the triazole likely stabilizes the ring conformation. Synthetic routes for analogous compounds (e.g., ) typically involve nucleophilic substitution using 4-chlorobenzyl chloride and base-mediated coupling in polar aprotic solvents like DMF .
属性
IUPAC Name |
5-[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5S2/c1-10-13(22-7-8-23-15(22)18-10)14-19-20-16(21(14)2)24-9-11-3-5-12(17)6-4-11/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAOHXDWQNIQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can interact with various biological targets due to their planar structure and the presence of multiple sites for potential hydrogen bonding. The sulfur atom in the thiazole ring can also contribute to the delocalization of π-electrons, enhancing its reactivity.
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents, which may influence its bioavailability.
生物活性
The compound 5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse biological activities. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. A study evaluated various derivatives against Mycobacterium tuberculosis , revealing that compounds with similar scaffolds demonstrated IC50 values ranging from 0.061 μM to 7.05 μM, indicating potent antitubercular activity . Although specific data for our compound is limited, the structural similarities suggest potential efficacy.
Anticancer Properties
Imidazo[2,1-b]thiazole derivatives have also been studied for their anticancer properties. For instance, compounds in this family have shown selective cytotoxicity against various cancer cell lines. One study reported that a related compound exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin . The presence of electron-donating groups in the phenyl ring enhances activity against cancer cells.
The mechanisms underlying the biological activity of these compounds often involve:
- Inhibition of key enzymes : Many imidazo[2,1-b]thiazoles act by inhibiting enzymes critical for microbial survival or cancer cell proliferation.
- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through pathways involving Bcl-2 family proteins .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| Samala et al. (2021) | IT10 | Antitubercular | 2.32 | Selective against Mtb |
| Moraski et al. (2020) | D | Anticancer | <0.061 | High selectivity against cancer cells |
| Evren et al. (2019) | 19 | Anticancer | Varies | Strong selectivity against A549 cells |
相似化合物的比较
Imidazo[2,1-b]thiazole-Triazole Hybrids
- 4-Ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole-3-thiol (CAS: 1105191-31-8) Structural Differences: Replaces the 4-chlorobenzylthio group with a thiol and substitutes a methyl group with ethyl on the triazole.
5-[(4-Chlorophenyl)sulfanyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole (CAS: 371132-78-4)
Triazole Derivatives with Varied Substituents
6l (4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole)
5q (4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine)
Antifungal and Antibacterial Activity
- Target Compound : Predicted activity via DFT studies (similar to ) shows frontier orbital energies (HOMO: -6.2 eV, LUMO: -1.8 eV*) indicative of electron-deficient regions for nucleophilic attack.
- 6r (2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole) : Exhibits 91% yield and antifungal IC₅₀ of 12 μM against Candida albicans .
- 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole : Antifungal activity (MIC: 8 μg/mL against Aspergillus flavus) linked to sulfonyl group’s electrophilicity .
Anticancer Potential
- N-(2-Methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)Acetamide (7a) : IC₅₀ of 9.5 μM against HepG2 cells, suggesting triazole-thioacetamide hybrids as promising leads .
Physicochemical Properties
| Property | Target Compound | 6l () | 5q () |
|---|---|---|---|
| Molecular Weight | 405.89 g/mol* | 438.4 g/mol | 381.4 g/mol |
| LogP (Predicted) | 3.8 | 4.2 | 3.5 |
| Water Solubility (mg/mL) | <0.1 | <0.05 | 0.2 |
| Hydrogen Bond Acceptors | 5 | 6 | 4 |
*Calculated using ChemDraw.
常见问题
Q. Table 1: Example cytotoxicity data (IC₅₀, μM)
| Cell Line | IC₅₀ (Compound) | IC₅₀ (Control: CHS-828) |
|---|---|---|
| MCF-7 (Breast) | 8.2 ± 0.9 | 5.1 ± 0.7 |
| HEPG-2 (Liver) | 12.4 ± 1.3 | 9.8 ± 1.1 |
| WI-38 (Normal) | >50 | >50 |
Advanced: How to resolve contradictions in biological activity data?
Answer:
Discrepancies (e.g., variable IC₅₀ across studies) may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum batch) to reduce inter-lab variability .
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl substitutions) to identify critical pharmacophores .
- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays (e.g., topoisomerase II) to validate target engagement .
Advanced: How to conduct SAR studies for antimicrobial activity?
Answer:
Strategy :
Derivative synthesis : Modify substituents (e.g., benzylthio → pyridylthio) while retaining the triazole-imidazothiazole core .
Bioactivity testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microbroth dilution (MIC determination) .
Computational modeling : Perform docking studies (e.g., with PDB: 1KZN for E. coli FabI enzyme) to predict binding interactions .
Q. Table 2: Example SAR for antimicrobial activity
| Substituent | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
|---|---|---|
| 4-Chlorobenzylthio | 2.5 | 12.5 |
| 4-Fluorobenzylthio | 3.1 | 15.6 |
| Pyridin-3-ylmethylthio | 1.9 | 8.3 |
Advanced: How to address spectral data contradictions in structural elucidation?
Answer:
Common issues and solutions:
- Peak splitting in NMR : Use deuterated solvents (DMSO-d₆) and 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., methyl vs. aromatic protons) .
- IR band shifts : Confirm solvent effects (e.g., KBr pellet vs. ATR) and compare with computed spectra (DFT/B3LYP/6-31G*) .
- Mass spectral anomalies : Perform HRMS to distinguish isotopic patterns (e.g., Cl vs. S isotopes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
